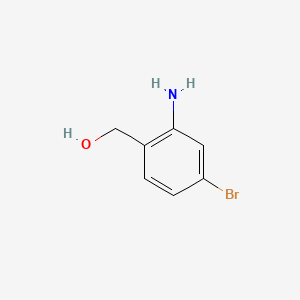

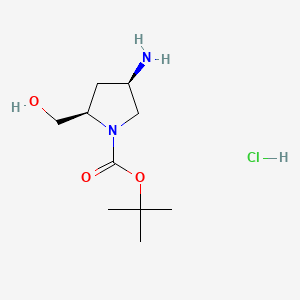

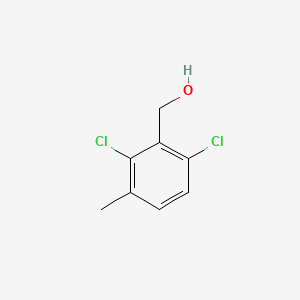

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “(2R,4R)-4-methyl-2-piperidinecarboxylic acid” have been synthesized using initial raw materials like “4-methyl-2-picolinic acid” through processes like hydrogenation reduction, esterification, crystallization, and resolution .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out. Without specific information about “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride”, it’s difficult to provide an accurate analysis of its chemical reactions .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) has been identified as a potent and highly selective agonist for metabotropic glutamate (mGlu) receptors, specifically mGlu2 and -3. Research has shown that 2R,4R-APDC can protect neurons against excitotoxic degeneration, which is a significant finding for developing neuroprotective drugs (Battaglia et al., 1998).

Pharmacological Activity

A study focusing on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide and its optical isomers, including the (2R,4R) form, reported their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. The (2R,4R) isomer demonstrated distinct pharmacological activities, highlighting its potential in medicinal chemistry (Yanagi et al., 1999).

Metabotropic Glutamate Receptor Antagonist Activity

Derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, including N1-substituted analogs, have shown promising results as selective group II metabotropic glutamate receptor (mGluR) antagonists. This discovery is significant for the development of new therapeutic agents (Valli et al., 1998).

Use in Medicinal Chemistry Probes

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized from (2R,4R)-aminopyrrolidine derivatives, have been used in medicinal chemistry probes, particularly in 19F NMR, due to their distinct conformational properties (Tressler & Zondlo, 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to ensure safety. Unfortunately, specific safety and hazard information for “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is not available in the current resources .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-SCLLHFNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662553 |

Source

|

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride | |

CAS RN |

1161931-71-0 |

Source

|

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)

![N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine](/img/structure/B591522.png)